An In-Depth Technical Guide to 5-Nitro-1H-indazol-6-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-Nitro-1H-indazol-6-ol: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of 5-Nitro-1H-indazol-6-ol, a heterocyclic compound of significant interest to the scientific community. As a member of the indazole family, a scaffold renowned for its prevalence in pharmacologically active molecules, this particular derivative holds potential as a key building block in medicinal chemistry and drug discovery.[1][2][3] This guide delves into its molecular structure, physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and its potential biological significance, serving as a vital resource for researchers, chemists, and professionals in drug development.
Introduction to the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are considered "privileged scaffolds" in medicinal chemistry.[3] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] The introduction of a nitro group (—NO₂) onto the indazole core, as seen in 5-Nitro-1H-indazol-6-ol, can significantly modulate the molecule's electronic profile and biological activity. Nitroaromatic compounds are well-established in therapeutics, particularly as antiparasitic agents, where the nitro group can be bioreduced to generate cytotoxic radicals within the target organism.[5][6] Therefore, 5-Nitro-1H-indazol-6-ol represents a valuable synthon for developing novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Chemical Structure
The formal identity of 5-Nitro-1H-indazol-6-ol is established by its unique structural arrangement and identifiers.
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IUPAC Name: 5-nitro-1H-indazol-6-ol[7]
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CAS Number: 1082041-56-2[7]
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Molecular Formula: C₇H₅N₃O₃[7]
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Canonical SMILES: C1=C2C=NNC2=CC(=C1[O-])O[7]
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InChIKey: OIJDAJASYWQSPS-UHFFFAOYSA-N[7]
Caption: 2D structure of 5-Nitro-1H-indazol-6-ol with atom numbering.
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 179.13 g/mol | PubChem[7] |
| XLogP3 | 1.6 | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
| Exact Mass | 179.03309103 Da | PubChem[7] |
| Polar Surface Area | 94.7 Ų | PubChem[7] |
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.[8] While experimental data for 5-Nitro-1H-indazol-6-ol is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 5-nitroindazole.[9][10]
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the NH and OH groups.
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NH Proton (N1-H): A broad singlet is expected at a downfield chemical shift (>13 ppm), characteristic of the acidic indazole N-H proton.[9]
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OH Proton (C6-OH): A broad singlet, whose position is concentration and temperature-dependent, is expected for the phenolic hydroxyl group.
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Aromatic Protons:
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H4: This proton is adjacent to the electron-withdrawing nitro group and is expected to appear as a singlet or a narrowly split doublet at a significantly downfield position (likely > 8.5 ppm).
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H7: This proton is on the other side of the benzene ring and should appear as a singlet or narrowly split doublet, likely in the 7.5-8.0 ppm range.
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H3: The proton at the 3-position on the pyrazole ring is expected to be a singlet in the 8.0-8.5 ppm region.[9]
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
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Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro group (C5) and the electron-donating hydroxyl group (C6) will be significantly shifted. C5 will be downfield, while C6 will be upfield relative to unsubstituted benzene.
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Bridgehead Carbons (C3a, C7a): These carbons will appear in the aromatic region.
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Pyrazole Ring Carbons: C3 will also be in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
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O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹, potentially overlapping with the O-H stretch.
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N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[10]
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C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 179.0331).[7]
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Fragmentation: Common fragmentation patterns would involve the loss of the nitro group (NO₂) or hydroxyl group (OH).
Analytical Workflow
Caption: Proposed multi-step synthesis of 5-Nitro-1H-indazol-6-ol.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, hypothetical procedure. Researchers must optimize conditions based on laboratory results.
Step 1: Protection of 2-Amino-4-nitrophenol
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Rationale: The free amine and hydroxyl groups can interfere with the subsequent diazotization and cyclization steps. Acetylation is a common and effective method for protecting both functionalities.
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Dissolve 2-amino-4-nitrophenol (1.0 eq) in glacial acetic acid.
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Add acetic anhydride (2.5 eq) dropwise while stirring in an ice bath.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. [11]5. Pour the reaction mixture into ice water to precipitate the diacetylated product.
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Filter, wash with cold water, and dry the solid intermediate.
Step 2: Diazotization and Indazole Ring Formation
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Rationale: This is a classic method for forming the indazole ring from an ortho-amino-substituted aniline derivative. The diazotization of the amino group, followed by intramolecular cyclization, yields the indazole core. [12]1. Suspend the diacetylated intermediate (1.0 eq) in a mixture of glacial acetic acid and water.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
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Stir the reaction mixture at low temperature for 1-2 hours after the addition is complete.
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Allow the solution to stand at room temperature for 2-3 days to facilitate cyclization. [12]6. The protected indazole product may precipitate or can be extracted after concentrating the solvent.
Step 3: Deprotection to Yield 5-Nitro-1H-indazol-6-ol
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Rationale: The final step involves the removal of the acetyl protecting groups to reveal the free hydroxyl and indazole NH groups. Acid-catalyzed hydrolysis is a standard method for this transformation.
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Reflux the protected indazole intermediate in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for several hours.
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Monitor the deprotection via TLC.
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Cool the reaction mixture and neutralize carefully with a base (e.g., sodium bicarbonate solution) to precipitate the final product.
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Filter the solid, wash thoroughly with water, and dry under vacuum.
Purification
The crude product should be purified to meet analytical standards.
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Recrystallization: A suitable solvent system (e.g., ethanol/water or methanol) can be used for recrystallization to obtain high-purity crystalline material. [12]* Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a solvent gradient (e.g., ethyl acetate in hexanes) can effectively separate the product from impurities.
Potential Applications and Biological Significance
Given the extensive biological activities of related nitroindazoles, 5-Nitro-1H-indazol-6-ol is a compound of high interest for drug discovery programs.
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Antiparasitic Agents: Nitro-heterocyclic compounds are effective against various parasites. [13]The 5-nitroindazole scaffold has shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. [5][6]Derivatives of 3-chloro-6-nitro-1H-indazole have also demonstrated potent antileishmanial activity. [14]5-Nitro-1H-indazol-6-ol is therefore a promising candidate for evaluation in antiparasitic assays.
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Anticancer Research: Numerous indazole derivatives exhibit significant anticancer properties. [2][3]Specifically, 6-nitroindazole derivatives have shown antiproliferative activity against lung carcinoma cell lines, suggesting the nitroindazole core is a key pharmacophore for cytotoxicity. [13]* Synthetic Intermediate: Beyond its intrinsic biological potential, this molecule is a valuable intermediate. The nitro and hydroxyl groups provide reactive handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Nitro-1H-indazol-6-ol is not readily available, safety precautions should be based on closely related compounds like 5-nitroindazole. [15][16]
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Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [17]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [15][16]Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [16]* Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. [15]
Conclusion
5-Nitro-1H-indazol-6-ol is a structurally significant molecule within the pharmacologically important indazole class. Its combination of a privileged scaffold with a biologically active nitro group makes it a compound of considerable interest. This guide has detailed its chemical structure, predicted its spectroscopic profile, proposed a robust synthetic pathway, and outlined its potential applications in medicinal chemistry. As a versatile building block and a potential therapeutic agent in its own right, 5-Nitro-1H-indazol-6-ol warrants further investigation by the scientific community.
References
- Vertex AI Search. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- ACS. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
- ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones.
- Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Dakenchem. (n.d.). Understanding the Role of Indazole Derivatives in Modern Chemistry.
- PubChem. (n.d.). 5-Nitro-1H-indazol-6-ol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- CymitQuimica. (n.d.). 5-Nitro-1H-indazole Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Nitro-1H-indazole.
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 5-Nitro-1H-indazole.
- BenchChem. (n.d.). Common side products in the synthesis of 5-amino-1H-indazol-6-ol and their removal.
- PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information.
- ChemicalBook. (2025). 5-Nitroindazole.
- BLD Pharm. (n.d.). 5-Nitro-1H-indazole.
- ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Nitro-1H-indazole.
- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Organic Syntheses. (n.d.). 5-nitroindazole.
- MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
- Taylor & Francis Online. (2020). Indazole – Knowledge and References.
- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.
- RSC Publishing. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- BenchChem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
